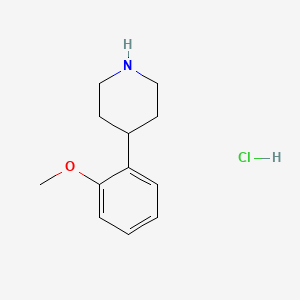

4-(2-Methoxyphenyl)piperidine hydrochloride

CAS No.: 82212-04-2

Cat. No.: VC2459770

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82212-04-2 |

|---|---|

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 4-(2-methoxyphenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H |

| Standard InChI Key | NMYBDSDZFMDKAC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C2CCNCC2.Cl |

| Canonical SMILES | COC1=CC=CC=C1C2CCNCC2.Cl |

Introduction

Chemical Identity and Structure

4-(2-Methoxyphenyl)piperidine hydrochloride is a piperidine derivative characterized by a 2-methoxyphenyl group attached to the piperidine ring at the 4-position. The addition of hydrochloride creates a salt that offers improved stability and solubility characteristics compared to its free base form.

Basic Identification Data

| Parameter | Details |

|---|---|

| CAS Number | 82212-04-2 |

| Chemical Name | 4-(2-Methoxyphenyl)piperidine hydrochloride |

| Molecular Formula | C₁₂H₁₈ClNO |

| Molecular Weight | 227.73 g/mol |

| MFCD Number | MFCD02178920 |

| SMILES Code | COc1ccccc1C1CCNCC1.[H]Cl |

| Synonyms | 4-(2-Methoxyphenyl)piperidine HCl; Piperidine, 4-(2-methoxyphenyl)-, hydrochloride |

The compound consists of a six-membered piperidine ring with a nitrogen atom, substituted at the 4-position with a 2-methoxyphenyl group. The hydrochloride salt formation occurs at the nitrogen atom of the piperidine ring, enhancing the compound's stability and solubility characteristics for research applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(2-Methoxyphenyl)piperidine hydrochloride is essential for its proper handling, storage, and application in research settings.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 228-230°C |

| Solubility | Soluble in polar organic solvents; limited solubility in water |

| Storage Conditions | Room temperature, inert atmosphere |

| Appearance | White to off-white solid |

The compound exhibits typical characteristics of hydrochloride salts, with high melting point and improved solubility in polar solvents compared to its free base form .

Chemical Stability

4-(2-Methoxyphenyl)piperidine hydrochloride remains stable under normal laboratory conditions but should be stored in an inert atmosphere to prevent potential degradation. The presence of the methoxy group on the phenyl ring and the salt formation significantly influences its stability and reactivity profile .

Synthetic Pathways

The synthesis of 4-(2-Methoxyphenyl)piperidine hydrochloride typically involves multiple reaction steps, with careful consideration of reaction conditions to ensure high purity and yield.

General Synthetic Routes

While specific detailed synthetic routes were limited in the available literature, general approaches for similar piperidine derivatives typically include:

-

Nucleophilic addition reaction between 2-methoxybenzaldehyde and appropriate piperidine precursors

-

Reductive amination reactions

-

Formation of the hydrochloride salt through treatment with hydrochloric acid

These synthetic pathways require precise control of reaction conditions, including temperature, pressure, and catalyst selection, to achieve optimal yields and purity .

Purification Methods

Common purification techniques for 4-(2-Methoxyphenyl)piperidine hydrochloride include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography

-

Salt formation and subsequent filtration

These methods help ensure the high purity required for research applications and pharmaceutical intermediates .

Chemical Reactivity

The chemical reactivity of 4-(2-Methoxyphenyl)piperidine hydrochloride is influenced by both the piperidine ring and the methoxyphenyl substituent, offering various reaction possibilities.

Key Reaction Types

The compound can undergo several reaction types:

| Reaction Type | Description | Reagents | Products |

|---|---|---|---|

| Nucleophilic Substitution | Reactions at the piperidine nitrogen | Alkyl halides, acyl chlorides | N-substituted derivatives |

| Electrophilic Aromatic Substitution | Reactions at the aromatic ring | Electrophiles (halogens, nitrating agents) | Ring-substituted derivatives |

| Oxidation | Modification of functional groups | Oxidizing agents | N-oxide derivatives |

| Reduction | Modification of functional groups | Reducing agents | Reduced derivatives |

These reactions provide pathways for structural modifications that can be utilized in medicinal chemistry and drug development .

Applications in Scientific Research

4-(2-Methoxyphenyl)piperidine hydrochloride has significant applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical research.

Pharmaceutical Applications

The compound serves as:

-

An intermediate in the synthesis of more complex pharmaceutical compounds

-

A building block for constructing drug candidates targeting specific biological pathways

-

A reference standard for analytical methods

Its unique structural features make it valuable in developing compounds with potential therapeutic properties .

Medicinal Chemistry

In medicinal chemistry, 4-(2-Methoxyphenyl)piperidine hydrochloride is utilized to develop compounds that may interact with:

-

Neurological receptors and pathways

-

Serotonergic and dopaminergic systems

-

Other biological targets of pharmaceutical interest

The piperidine moiety is a common structural element in many pharmaceutically active compounds, contributing to the importance of this compound in drug discovery efforts .

Structure-Activity Relationships

Understanding the structure-activity relationships of 4-(2-Methoxyphenyl)piperidine hydrochloride provides insights into how structural modifications might affect biological activity.

Key Structural Features

| Structural Element | Potential Impact on Activity |

|---|---|

| Piperidine Ring | Provides basic nitrogen for hydrogen bonding and salt formation; influences receptor binding |

| 2-Methoxy Group | Affects electronic properties and hydrogen bonding capabilities |

| Position of Substituents | Determines spatial arrangement and binding orientation |

| Hydrochloride Salt Form | Enhances solubility and bioavailability |

These structural features contribute to the compound's potential interactions with biological targets, influencing its applications in pharmaceutical research .

Comparison with Similar Compounds

Comparing 4-(2-Methoxyphenyl)piperidine hydrochloride with structurally related compounds helps highlight its unique properties and potential applications.

Structural Analogs

| Compound | CAS Number | Key Differences |

|---|---|---|

| 4-(2-Methoxyphenyl)piperidine (free base) | 58333-75-8 | Lacks hydrochloride; different solubility profile |

| 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride | 1803610-29-8 | Contains fluoro substituent; altered electronic properties |

| 4-[(2-Methoxyphenyl)methyl]piperidine hydrochloride | 37581-34-3 | Contains additional methylene bridge; increased conformational flexibility |

| 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride | 1803592-30-4 | Contains hydroxyl group; modified hydrogen bonding capacity |

These structural variations can significantly impact physicochemical properties and biological activities, providing opportunities for structure-activity relationship studies .

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

These classifications indicate that the compound should be handled with appropriate precautions in laboratory settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume